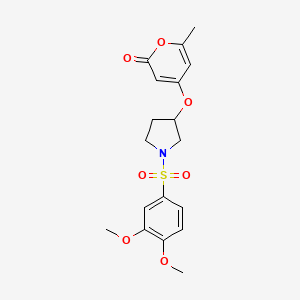

4-((1-((3,4-二甲氧基苯基)磺酰基)吡咯烷-3-基)氧基)-6-甲基-2H-吡喃-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H21NO7S and its molecular weight is 395.43. The purity is usually 95%.

BenchChem offers high-quality 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- DNA相互作用研究表明,该化合物具有显著的嵌入结合作用,导致熔融温度升高和DNA长度增加。 然而,它并没有使多柔比星(DOX)耐药的乳腺癌细胞敏化,也没有增强DOX的细胞杀伤能力 .

抗癌潜力

含氮杂环类化合物研究

姜黄素衍生物

DNA结合研究

多药耐药(MDR)逆转研究

生化和生物物理学研究

作用机制

Pyrrolidine Ring

The pyrrolidine ring is a common feature in many biologically active compounds. It is a five-membered nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

生化分析

Biochemical Properties

4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles . By inhibiting nSMase2, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can modulate the release of extracellular vesicles, which are crucial for cell-to-cell communication and the transport of biomolecules.

Cellular Effects

The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating the release of extracellular vesicles, it can affect the communication between cells and alter the cellular microenvironment. Additionally, the inhibition of nSMase2 by 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to changes in lipid metabolism and the regulation of stress responses in cells .

Molecular Mechanism

At the molecular level, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of nSMase2, inhibiting its enzymatic activity and preventing the hydrolysis of sphingomyelin to ceramide. This inhibition disrupts the biogenesis of extracellular vesicles and alters the composition of lipid rafts in the cell membrane. Furthermore, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence gene expression by modulating the activity of transcription factors involved in lipid metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can lead to sustained inhibition of nSMase2 activity and prolonged effects on extracellular vesicle release and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit nSMase2 activity and modulate extracellular vesicle release without causing significant toxicity. At higher doses, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one may exhibit toxic effects, including alterations in lipid metabolism and cellular stress responses. These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is involved in several metabolic pathways, primarily through its interaction with nSMase2. By inhibiting this enzyme, the compound affects the sphingolipid metabolism pathway, leading to changes in the levels of sphingomyelin, ceramide, and other related metabolites. Additionally, 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can influence the activity of other enzymes and cofactors involved in lipid metabolism, further modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that mediate its uptake and efflux, influencing its localization and accumulation within cells. Additionally, binding proteins in the cytoplasm and organelles can affect the distribution and activity of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, determining its cellular effects and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is critical for its activity and function. The compound has been observed to localize to specific compartments within the cell, including the endoplasmic reticulum, Golgi apparatus, and lipid rafts in the plasma membrane. Targeting signals and post-translational modifications play a role in directing 4-((1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one to these subcellular locations, where it can exert its effects on nSMase2 activity, extracellular vesicle release, and lipid metabolism .

属性

IUPAC Name |

4-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO7S/c1-12-8-14(9-18(20)25-12)26-13-6-7-19(11-13)27(21,22)15-4-5-16(23-2)17(10-15)24-3/h4-5,8-10,13H,6-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORUYYSBNCKTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2506141.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)

![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)